molecular formula C13H10Cl2FNO B2943831 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 868256-58-0

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

Cat. No.: B2943831
CAS No.: 868256-58-0
M. Wt: 286.13
InChI Key: UGZFYGNBUVMRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is a halogenated Schiff base derivative characterized by a phenolic core substituted with a 3-chloro-4-fluorophenylamino-methyl group. This compound is part of a broader class of aminophenol derivatives, which are frequently studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of both chlorine and fluorine atoms on the phenyl ring distinguishes it from simpler halogenated analogues and may enhance its interaction with biological targets due to increased electronegativity and lipophilicity.

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFYGNBUVMRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted phenol reacts with a fluoro-substituted aniline derivative under basic conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in the 3-chloro-4-fluorophenyl substituent. Key analogues include:

Compound Name Substituent Variations Key Physicochemical Properties
4-Chloro-2-{[(4-hydroxyphenyl)imino]methyl}phenol (S-1) 4-hydroxyphenylimino group Higher solubility, lower log k (lipophilicity)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 3-chlorophenylamino-carbonyl group Moderate lipophilicity (log k values determined via HPLC)
4-Chloro-2-{[(4-chlorophenylimino)methyl}phenol (III) 4-chlorophenylimino group Enhanced antimicrobial activity
4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE) 3-hydroxyphenylimino group Crystallographic differences due to –OH substitution
  • Lipophilicity: The 3-chloro-4-fluorophenyl group in the target compound likely confers higher log k values compared to hydroxylated analogues (e.g., S-1) but lower than trifluoromethyl-containing derivatives (e.g., 4-chloro-2-{[(4-chloro-3-(trifluoromethyl)phenyl)amino]methyl}phenol) .
  • Solubility : Fluorine’s electronegativity may improve solubility in polar solvents relative to purely chlorinated analogues.
Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally similar Schiff bases (e.g., III) exhibit broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) .
  • Analogues: S-1 (4-hydroxyphenylimino): Moderate activity (MIC: 32 µg/mL) due to reduced lipophilicity . 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c): Superior antibacterial activity (MIC: 8 µg/mL) attributed to the nitro-oxadiazole group .
Anticancer Potential
  • Target Compound: No direct data, but docking studies on oxadiazole-containing analogues (e.g., 6h) show tubulin inhibition (docking score: −8.03 kcal/mol) via hydrophobic interactions with residues like Leu252 and Val238 . The 3-chloro-4-fluorophenyl group may similarly target hydrophobic pockets in tubulin or DNA.
  • Analogues: Zinc complexes of 4-chloro-2-(piperazinyl)phenol: Lower toxicity in hematological and biochemical parameters, suggesting safer profiles . Oxadiazole derivatives (e.g., 6h): High anticancer activity (PGI: 65.12 against SNB-19 glioblastoma) .
DNA Interaction
  • Target Compound : Unreported, but hyperchromism observed in S-1 and S-2 suggests intercalation or groove binding . The fluorine substituent may stabilize DNA adducts via hydrogen bonding.
  • Analogues: S-4 (thiophene-substituted): Hypochromic effect, indicating stronger intercalation . ISENIE (3-hydroxyphenylimino): Structural rigidity due to –OH group may reduce DNA binding efficiency .

Molecular Docking and Mechanism

  • Tubulin Binding : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding with tubulin’s polar residues (e.g., Asp251), similar to oxadiazole derivatives .
  • Enzyme Inhibition : Compared to S-1 (α-amylase inhibition: 93.2%), the target compound’s bulkier substituent might hinder access to enzyme active sites but improve selectivity .

Biological Activity

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, with the CAS number 868256-58-0, is a chemical compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro and a fluorine substituent, which may influence its pharmacological properties. The following sections will delve into its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C13H10Cl2FNO, with a molecular weight of approximately 286.13 g/mol. Its structure can be represented as follows:

Chemical Structure C13H10Cl2FNO\text{Chemical Structure }C_{13}H_{10}Cl_{2}FNO

Physical Properties

PropertyValue
Molecular Weight286.13 g/mol
CAS Number868256-58-0
AppearanceSolid
Purity≥90%

Antimicrobial Properties

Recent studies have indicated that derivatives of phenolic compounds exhibit significant antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. For instance, research has demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The biological activity of this compound has also been investigated in the context of cancer treatment. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. In vitro assays have shown that treatment with this compound leads to reduced viability in specific cancer cells, indicating its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : Significant inhibition zones were observed, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
  • Investigation of Anticancer Effects :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay to measure cell viability post-treatment.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values suggesting strong potential for further development as an anticancer drug.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Interaction with key enzymes involved in metabolic pathways.
  • Induction of Oxidative Stress : Elevation of ROS leading to cellular damage and apoptosis.
  • Modulation of Cell Signaling Pathways : Affecting pathways related to cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of 3-chloro-4-fluoroaniline with 5-chloro-2-hydroxybenzaldehyde in methanol at room temperature for 48 hours (similar to the procedure in ).
  • Step 2 : Reduction of the intermediate Schiff base using NaBH4 in THF/ethanol (1:1 v/v) at 273 K.
  • Step 3 : Purification via thin-layer chromatography (chloroform as eluent) or recrystallization (e.g., n-hexane).
  • Purity Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure. Monitor reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Key Techniques :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Intramolecular hydrogen bonds (e.g., O-H⋯N) and weak interactions (C-H⋯π) stabilize the conformation .
  • Spectroscopy : ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), ¹³C NMR (carbonyl/imine signals), and IR (O-H stretch at ~3200 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Protocol :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Compare with structurally related Schiff bases, which show MICs of 1.6–47.7 µg/mL .
  • Enzyme Inhibition : Evaluate urease or kinase inhibition via spectrophotometric methods. Schiff base-Zn(II) complexes often exhibit enhanced activity over ligands .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?

  • Methodology :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke 1988 exchange + Lee-Yang-Parr correlation) to model exchange-correlation effects .
  • Parameters : Basis set = 6-311++G(d,p), solvent = methanol (PCM model). Analyze frontier orbitals (HOMO-LUMO gap) to predict charge transfer and nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational spectra (IR) and dipole moments with experimental data .

Q. How can contradictions in bioactivity data between studies be resolved?

  • Approach :

  • Assay Standardization : Control pH, temperature, and solvent polarity. For example, Schiff base activity varies with solvent-dependent tautomerism .
  • Purity Verification : Use HPLC-DAD (>95% purity) to exclude impurities influencing results.
  • Metal Complexation : Test free ligand vs. Cu(II)/Zn(II) complexes, as coordination often enhances antimicrobial potency .

Q. What strategies improve synthetic yield and stereochemical control?

  • Optimization :

  • Catalysis : Employ chiral catalysts (e.g., (R)-BINOL) for enantioselective synthesis. Absolute configurations can be confirmed via ORTEP-3 crystallographic software .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may accelerate imine formation.
  • Kinetic Control : Lower reaction temperatures (0–5°C) to favor thermodynamically stable diastereomers .

Q. How do substituents (e.g., Cl, F) influence the compound’s pharmacodynamic profile?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Hydrogen Bonding : The phenolic -OH and amino groups facilitate interactions with enzyme active sites (e.g., urease) .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths/angles sometimes diverge?

  • Resolution :

  • Basis Set Limitations : Augment basis sets (e.g., def2-TZVP) for better accuracy in DFT.
  • Crystal Packing Effects : Experimental bond angles may deviate due to intermolecular forces (e.g., C-H⋯π interactions) absent in gas-phase calculations .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Computational Chemistry : Gaussian 16 with B3LYP/6-311++G(d,p) for DFT .
  • Bioactivity Data : PubChem and antimicrobial assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.